3-Hydroxy-1,1-dimethylurea
Overview
Description
3-Hydroxy-1,1-dimethylurea is an organic compound with the molecular formula C₃H₈N₂O₂ It is a derivative of urea, characterized by the presence of a hydroxyl group attached to the third carbon atom and two methyl groups attached to the nitrogen atom
Scientific Research Applications
3-Hydroxy-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,1-dimethylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This reaction is typically carried out under mild conditions without the need for organic co-solvents, making it an environmentally friendly process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are conducted under controlled conditions to ensure high yields and purity of the final product. The use of phosgene as a reagent, although not environmentally friendly, is still prevalent in some industrial processes due to its efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The hydroxyl group and the urea moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
1,3-Dimethylurea: This compound is similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Hydroxyurea: Another related compound, hydroxyurea, has a hydroxyl group but differs in its overall structure and applications.
Uniqueness: 3-Hydroxy-1,1-dimethylurea is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-hydroxy-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(2)3(6)4-7/h7H,1-2H3,(H,4,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIGPWRRLKCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326642 | |
Record name | Urea, N'-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52253-32-4 | |
Record name | Urea, N'-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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